molecular formula C19H12ClNO3S2 B14954781 (5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14954781
M. Wt: 401.9 g/mol
InChI Key: ZWDNQFFIQAZPPC-LICLKQGHSA-N
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Description

The compound (5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone core, furyl groups, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base This intermediate then undergoes cyclization with thioglycolic acid in the presence of a base to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound has shown potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.

Medicine

Medicinally, the compound is being studied for its potential anti-inflammatory and anticancer properties. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(2-bromophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(2-fluorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one exhibits unique reactivity due to the presence of the chlorophenyl group, which can participate in additional substitution reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H12ClNO3S2

Molecular Weight

401.9 g/mol

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H12ClNO3S2/c20-15-6-2-1-5-14(15)16-8-7-12(24-16)10-17-18(22)21(19(25)26-17)11-13-4-3-9-23-13/h1-10H,11H2/b17-10+

InChI Key

ZWDNQFFIQAZPPC-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)Cl

Origin of Product

United States

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